Rolapitant (1S,2S,3S)-Isomer
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Rolapitant (1S,2S,3S)-Isomer is a selective neurokinin-1 (NK1) receptor antagonist used primarily in the prevention of chemotherapy-induced nausea and vomiting (CINV). This compound works by blocking the action of substance P, a neuropeptide associated with vomiting reflexes, at the NK1 receptor.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Rolapitant (1S,2S,3S)-Isomer involves several steps, including the formation of key intermediates and their subsequent reactions under controlled conditions. The process typically starts with the preparation of a chiral intermediate, which is then subjected to various chemical transformations such as hydrogenation, cyclization, and functional group modifications to yield the final product.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of advanced techniques such as continuous flow reactors and automated synthesis platforms to streamline the production process and maintain consistency.
Analyse Chemischer Reaktionen
Types of Reactions
Rolapitant (1S,2S,3S)-Isomer undergoes several types of chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Addition of hydrogen or removal of oxygen to reduce functional groups.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen gas for reduction, oxidizing agents like potassium permanganate for oxidation, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures, pressures, and pH levels to ensure the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific functional groups involved. For example, oxidation of alcohol groups may yield ketones or aldehydes, while reduction of nitro groups can produce amines.
Wissenschaftliche Forschungsanwendungen
Rolapitant (1S,2S,3S)-Isomer has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study NK1 receptor antagonism and its effects on various biochemical pathways.
Biology: Investigated for its role in modulating neuropeptide activity and its potential therapeutic applications in neurological disorders.
Medicine: Primarily used in the prevention of CINV, with ongoing research into its efficacy in other conditions such as postoperative nausea and vomiting.
Industry: Employed in the development of new antiemetic drugs and as a reference standard in quality control processes.
Wirkmechanismus
Rolapitant (1S,2S,3S)-Isomer exerts its effects by selectively binding to the NK1 receptor, thereby blocking the action of substance P. This inhibition prevents the activation of the vomiting reflex, making it effective in preventing nausea and vomiting associated with chemotherapy. The molecular targets involved include the NK1 receptor and associated signaling pathways that mediate the emetic response.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Aprepitant: Another NK1 receptor antagonist used for CINV.
Fosaprepitant: A prodrug of aprepitant with similar applications.
Netupitant: Combined with palonosetron for enhanced antiemetic effects.
Uniqueness
Rolapitant (1S,2S,3S)-Isomer is unique due to its longer half-life compared to other NK1 receptor antagonists, allowing for less frequent dosing. This makes it particularly advantageous for patients undergoing prolonged chemotherapy regimens.
Eigenschaften
Molekularformel |
C25H26F6N2O2 |
---|---|
Molekulargewicht |
500.5 g/mol |
IUPAC-Name |
(5S,8S)-8-[[(1S)-1-[3,5-bis(trifluoromethyl)phenyl]ethoxy]methyl]-8-phenyl-1,9-diazaspiro[4.5]decan-2-one |
InChI |
InChI=1S/C25H26F6N2O2/c1-16(17-11-19(24(26,27)28)13-20(12-17)25(29,30)31)35-15-23(18-5-3-2-4-6-18)10-9-22(14-32-23)8-7-21(34)33-22/h2-6,11-13,16,32H,7-10,14-15H2,1H3,(H,33,34)/t16-,22+,23+/m0/s1 |
InChI-Schlüssel |
FIVSJYGQAIEMOC-PBNUPURSSA-N |
Isomerische SMILES |
C[C@@H](C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)OC[C@]2(CC[C@]3(CCC(=O)N3)CN2)C4=CC=CC=C4 |
Kanonische SMILES |
CC(C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)OCC2(CCC3(CCC(=O)N3)CN2)C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.